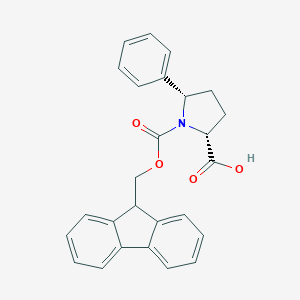

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

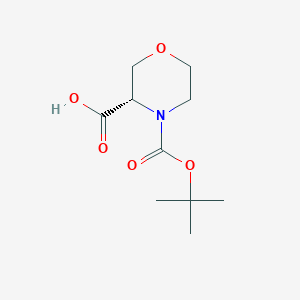

The synthesis of Fmoc-protected amino acids involves various strategies, including microwave irradiation and reductive amination processes. The methods aim to combine basic and aromatic features to enhance the peptide's functional properties (Severino et al., 2004). Additionally, a practical synthetic route for enantiopure Fmoc-protected morpholine-3-carboxylic acid indicates compatibility with solid-phase peptide synthesis (Sladojevich et al., 2007).

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is significant for their function in peptide synthesis. Studies have highlighted the structural and supramolecular features important for recognizing properties essential in biomedical research and hydrogelator design (Bojarska et al., 2020).

Chemical Reactions and Properties

The Fmoc group's chemical stability and reactivity under specific conditions enable its wide use in SPPS. The protection and subsequent deprotection mechanisms are critical for peptide elongation and purity (Hsieh et al., 1998).

Wissenschaftliche Forschungsanwendungen

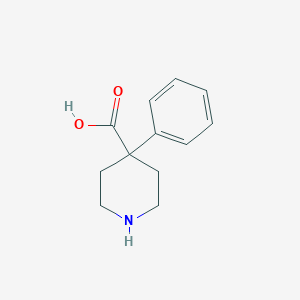

Pyrrolidine-Based Compounds in Drug Discovery

Pyrrolidine rings, including structures similar to Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, are prevalent in medicinal chemistry due to their versatility and presence in biologically active compounds. These structures are explored for various pharmacological targets owing to their unique 3D shape, stereochemistry, and ability to engage in specific molecular interactions. For instance, pyrrolidine derivatives have been studied for their roles in enhancing central nervous system activity, among other therapeutic benefits (Li Petri et al., 2021).

Functionalization and Biological Activity

The functionalization of pyrrolidine rings, including fluorination or other modifications, is a strategy to modulate the biological activity of these compounds. Research into the fluorination of TiO2, for example, shows the potential for creating photocatalytic materials for environmental applications. Although not directly related, this highlights the broader context of how functional groups affect the properties and applications of a compound (Li et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEBFSSXASHKSF-BJKOFHAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N([C@@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589231 |

Source

|

| Record name | (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid | |

CAS RN |

269078-69-5 |

Source

|

| Record name | (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)